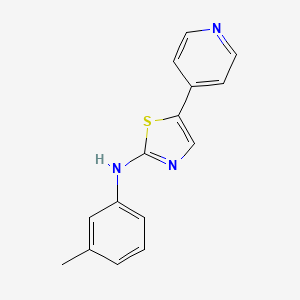

N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine

Description

N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine is a thiazole-derived compound featuring a 2-amine group substituted with a 3-methylphenyl moiety and a pyridin-4-yl group at the 5-position of the thiazole ring. Its molecular formula is C₁₅H₁₂N₃S, with a molecular weight of 266.34 g/mol. The compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are often explored for pharmaceutical applications, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula |

C15H13N3S |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)18-15-17-10-14(19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) |

InChI Key |

AHTVFHADNWHOJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=C(S2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and 3-methylphenyl groups. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine has shown promising results in the field of antimicrobial research. Various derivatives of thiazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that thiazole derivatives with aryl groups can effectively inhibit strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Case Study : A derivative of the compound was tested against multiple bacterial strains using the agar well diffusion method. The results indicated inhibition zones comparable to standard antibiotics, suggesting its potential as an effective antibacterial agent .

Antiviral Activity

Research has indicated that thiazole derivatives may possess antiviral properties. A study focusing on related compounds found that modifications to the thiazole structure could enhance antiviral efficacy against viruses like H5N1. The findings suggest that increasing lipophilicity and electron-withdrawing properties of substituents can improve antiviral activity while minimizing cytotoxicity .

Structure-Activity Relationship (SAR)

The structure of N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine allows for various modifications that can significantly influence its biological activity. SAR studies have shown that specific substitutions on the thiazole ring can enhance its binding affinity to biological targets, thereby increasing its pharmacological effects .

Data Table: Structure-Activity Relationships

| Substituent | Biological Activity | Reference |

|---|---|---|

| 3-Nitrophenyl | High antiviral activity | |

| 4-Chlorophenyl | Potent antibacterial | |

| 2-Methylphenyl | Moderate cytotoxicity |

Computational Studies

Computational chemistry techniques have been employed to predict the interaction of N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine with various biological targets. These studies utilize methods like molecular docking to assess binding affinities and predict potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs

Physicochemical Properties

- In contrast, halogenated derivatives like T129 (Cl-substituted) exhibit lower solubility due to increased hydrophobicity .

- Melting Points : Thiazol-2-amines with bulky substituents (e.g., diphenylmethyl in T129) typically have higher melting points (>200°C) compared to the target compound, which is hypothesized to melt at ~150–170°C based on analogs .

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups : The 3-methylphenyl group (electron-donating) in the target compound may increase electron density at the thiazole ring, contrasting with electron-withdrawing groups (e.g., CF₃ in T133) that reduce reactivity toward electrophiles .

- Steric Hindrance : Bulky substituents (e.g., diphenylmethyl in T129) hinder molecular flexibility, whereas the target compound’s smaller 3-methylphenyl group may allow better binding to enzyme active sites .

Biological Activity

N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3S |

| Molecular Weight | 273.34 g/mol |

| CAS Number | 30235-27-9 |

| Log P (octanol-water) | 1.44 |

| Solubility | 0.591 mg/ml |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine. The compound has shown promising results against various bacterial strains.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 0.25 to 0.5 µg/mL, indicating strong bactericidal properties .

Case Study: Antibacterial Efficacy

A study conducted by researchers evaluated a series of thiazole derivatives for their antibacterial properties. Among them, N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine exhibited the most potent activity with an MIC of 0.22 µg/mL against E. coli and S. aureus, surpassing many existing antibiotics .

Anticancer Activity

The compound's anticancer properties have also been explored in various cell lines.

Cytotoxicity Assays

Cytotoxic effects were assessed using the MTT assay on different cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated an IC50 value of less than 10 µM in both cell lines, indicating potent anticancer activity .

Structure-Activity Relationship (SAR) Analysis

The SAR analysis revealed that the presence of the pyridine and thiazole moieties is crucial for enhancing cytotoxicity. Modifications to the phenyl ring also significantly impacted activity levels, suggesting that further structural optimization could yield even more potent derivatives .

The mechanism by which N-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine exerts its biological effects may involve multiple pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacteria and cancer cells.

- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial pathways.

- Biofilm Disruption : It has shown the ability to disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy against biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.